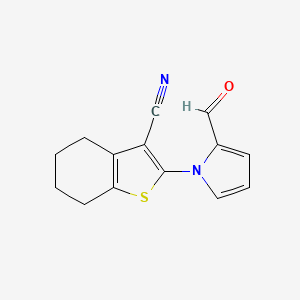

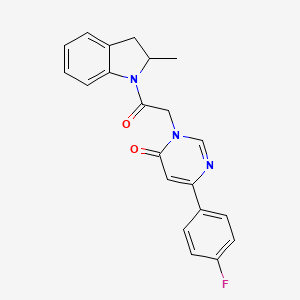

2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are often found in biologically active compounds and are used in various scientific research, including drug development, organic synthesis, and material science.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-formyl-1H-pyrrol-1-yl)butanoic acid are synthesized through various methods . For instance, pyrrole-based enaminones are synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .Molecular Structure Analysis

The molecular structure of similar compounds like 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid has been determined . The structure includes a pyrrole ring attached to a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid have been analyzed . The compound has a molecular weight of 181.19 and its SMILES string is CCC (C (O)=O)n1cccc1C=O .Scientific Research Applications

Synthetic Pathways and Derivatives

- The compound 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile serves as an intermediate in synthesizing a variety of chemical structures. For instance, El-Kashef et al. (2007) described its transformation into a pyrrol-1-yl derivative, which was further processed to synthesize pyrrolobenzo[b]thieno[1,4]diazepines (El-Kashef et al., 2007). Similarly, Youssef (2009) reported reactions of the compound with substituted benzylidenemalononitriles and acetylenic esters, yielding benzothieno[2,3-d]pyrimidine and pyrazolopyranopyrimidine derivatives, emphasizing its versatility in heterocyclic chemistry (Youssef, 2009).

Photochemical Properties

- The photochemical characteristics of similar thiophene analogs were examined by Bohnwagner et al. (2017), who studied the fluorescence behavior of donor-acceptor compounds like TCN, revealing intricate photochemical deactivation pathways, a finding that might have implications for the use of related compounds in photochemistry and materials science (Bohnwagner et al., 2017).

Medicinal Chemistry

- Despite the exclusion of drug usage and dosage, it's worth noting that derivatives of the compound have been explored for various bioactivities. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a related compound, assessing their antimicrobial and antioxidant activities, indicating potential medicinal applications (Flefel et al., 2018).

properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-8-12-11-5-1-2-6-13(11)18-14(12)16-7-3-4-10(16)9-17/h3-4,7,9H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVXDJRDVGEDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2632399.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2632409.png)

![N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2632410.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632412.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2632413.png)

![6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2632415.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine](/img/structure/B2632419.png)

![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2632421.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B2632422.png)